N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide
CAS No.: 622350-13-4
Cat. No.: VC4963495
Molecular Formula: C19H17F2NO3
Molecular Weight: 345.346
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 622350-13-4 |
|---|---|
| Molecular Formula | C19H17F2NO3 |
| Molecular Weight | 345.346 |
| IUPAC Name | N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C19H17F2NO3/c1-10-8-15-12(3)17(25-16(15)9-11(10)2)18(23)22-13-4-6-14(7-5-13)24-19(20)21/h4-9,19H,1-3H3,(H,22,23) |
| Standard InChI Key | MTPKLWBLGRCBGV-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=C(C=C3)OC(F)F |
Introduction
Synthesis and Preparation
The synthesis of N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide would likely involve multi-step organic reactions. These could include the formation of the benzofuran core, introduction of methyl groups, and attachment of the difluoromethoxyphenyl acetamide moiety. Specific synthesis protocols might involve palladium-catalyzed cross-coupling reactions or other advanced organic synthesis techniques.
Biological Activities and Potential Applications
Benzofuran derivatives have been studied for various biological activities, including antimicrobial, anticancer, and antiviral properties. The presence of a difluoromethoxy group and multiple methyl substitutions in N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide could enhance its interaction with biological targets, potentially leading to novel therapeutic applications.
| Biological Activity | Potential Application |
|---|---|
| Antimicrobial | Treatment of infections |
| Anticancer | Cancer therapy |
| Antiviral | Viral infection treatment |
Comparison with Similar Compounds
Similar compounds, such as N-(4-fluorophenyl)-2-(6-methylbenzofuran-3-yl)acetamide, exhibit moderate anticancer activity but lack the difluoromethoxy group. The presence of this group in N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide may confer distinct biological properties.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-2-(6-methylbenzofuran-3-yl)acetamide | Fluorine on phenyl, lacks difluoromethoxy | Moderate anticancer |
| N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide | Difluoromethoxy, multiple methyls | Potential for enhanced biological activity |
Future Research Directions
Further research is needed to fully understand the biological activities and potential applications of N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide. This could involve in vitro and in vivo studies to assess its efficacy and safety profile. Molecular docking and spectroscopic methods may also be used to elucidate its interaction with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume